
N-(2-(2-(3,5-dimetil-1H-pirazol-1-il)tiazol-4-il)etil)-2-oxo-2H-cromo-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicobacteriana
Los derivados de pirazol, incluyendo nuestro compuesto, han demostrado propiedades antimicobacterianas prometedoras . Los investigadores han explorado su eficacia contra la tuberculosis y otras infecciones micobacterianas. Se necesitan más estudios para dilucidar el mecanismo preciso de acción y optimizar su potencial terapéutico.
Propiedades Antiinflamatorias
El núcleo de pirazol está asociado con efectos antiinflamatorios . Nuestro compuesto puede modular las vías inflamatorias, lo que lo hace relevante para afecciones como la artritis reumatoide, la enfermedad inflamatoria intestinal y otros trastornos inflamatorios.
Potencial Anticancerígeno
Ciertas moléculas a base de pirazol exhiben actividad anticancerígena . Nuestro compuesto podría investigarse como un posible agente quimioterapéutico. Los investigadores deberían explorar su impacto en las líneas celulares cancerosas, el crecimiento tumoral y las vías de apoptosis.
Aplicaciones Antimicrobianas y Antibacterianas
Los pirazoles se han estudiado por sus propiedades antimicrobianas y antibacterianas . Nuestro compuesto podría servir como una estructura principal para diseñar nuevos antibióticos o agentes antimicrobianos. Es fundamental investigar su eficacia contra patógenos específicos.
Usos Herbicidas y Fungicidas
Más allá de sus actividades biológicas, los pirazoles encuentran aplicaciones como herbicidas y fungicidas . La estructura de nuestro compuesto podría modificarse para mejorar su eficacia en la protección de cultivos y el manejo de plagas.
Precursor de Síntesis Orgánica
Los pirazoles también sirven como precursores versátiles en la síntesis orgánica . Los investigadores pueden utilizar nuestro compuesto para acceder a otras moléculas valiosas, como aminoácidos heterocíclicos o intermediarios farmacéuticos.
Mecanismo De Acción
Pyrazoles
This compound contains a pyrazole ring, which is a class of organic compounds with the formula C₃H₃N₂. Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Thiazoles
This compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazoles are known for their various biological activities and are found in many potent drugs such as the antifungal drug Thiabendazole .
Chromenes
This compound contains a chromene ring, which is a heterocyclic compound that is a fusion of a benzene ring and a pyran ring. Chromenes have been found to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer activities .
Propiedades
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-9-13(2)24(23-12)20-22-15(11-28-20)7-8-21-18(25)16-10-14-5-3-4-6-17(14)27-19(16)26/h3-6,9-11H,7-8H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAHMFBLISIQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
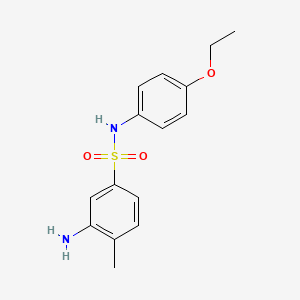
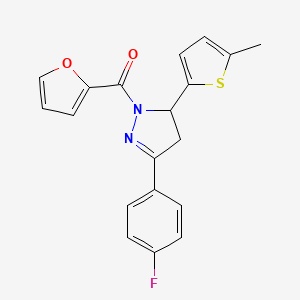
![6-tert-butyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2498251.png)
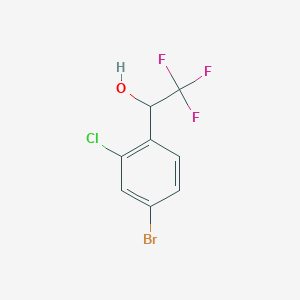
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2498255.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)
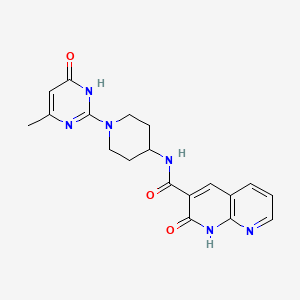
![N-(4-ethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2498260.png)
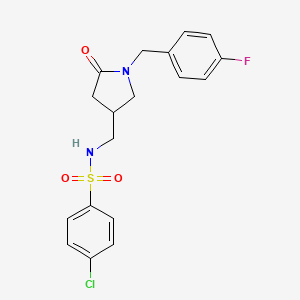
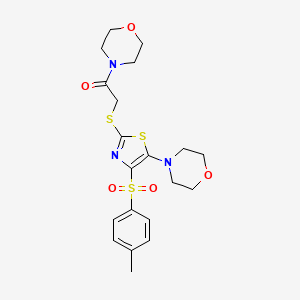
![1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2498267.png)
![2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)-1H-1,3-benzodiazole](/img/structure/B2498268.png)

